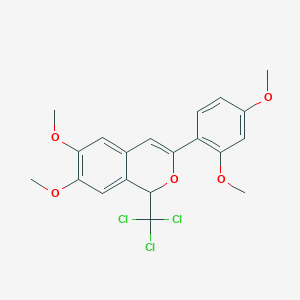

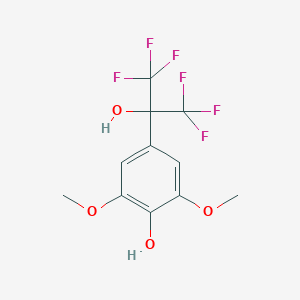

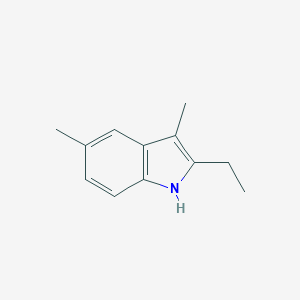

![molecular formula C14H11ClN2O B376864 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine CAS No. 325736-91-2](/img/structure/B376864.png)

6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Vue d'ensemble

Description

6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (CMP) is an organic compound that has been widely studied for its potential applications in scientific research. CMP is a heterocyclic aromatic compound, which is a type of organic compound composed of two or more rings of atoms that are connected by one or more atoms. The compound has a unique chemical structure with a chloro group, a methoxy group, an imidazole ring, and a pyridine ring. CMP has a wide range of applications in scientific research, including synthesis methods, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Applications De Recherche Scientifique

1. Radiochemical Synthesis for Medical Imaging

6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine derivatives are synthesized for potential medical imaging applications. These derivatives exhibit high affinity and selectivity for Peripheral Benzodiazepine Receptors (PBR), making them useful for in vivo studies using SPECT (Single Photon Emission Computed Tomography) (Katsifis et al., 2000).

2. Crystal Structure Analysis

The imidazo[1,2-a]pyridine derivatives, including 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, have been the subject of crystal structure and Hirshfeld surface analysis. These studies provide insights into the molecular structure, which is critical for understanding their chemical properties and potential applications (Dhanalakshmi et al., 2018).

3. Chemical Detoxification Applications

Research indicates the utility of imidazo[1,2-a]pyridine derivatives in chemical detoxification, particularly for the treatment of mercury(II) chloride (HgCl2) induced toxicity. This demonstrates the compound's potential in environmental and health-related applications (Sharma et al., 2018).

4. Potential in Chemotherapy

Selenylated imidazo[1,2-a]pyridine derivatives have shown promise in breast cancer chemotherapy. These compounds exhibit cytotoxicity against cancer cells, suggesting their potential as therapeutic agents in cancer treatment (Almeida et al., 2018).

5. Antiulcer Agent Synthesis

The synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position has been explored for potential use as antiulcer agents. These compounds have shown cytoprotective properties in models, providing a basis for further pharmaceutical development (Starrett et al., 1989).

6. Exploration in Medicinal Chemistry

Imidazo[1,2-a]pyridine and its derivatives, including 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, have a wide range of applications in medicinal chemistry. They have been studied for their potential in treating various conditions, from heart failure to microbial infections, demonstrating the versatility of this chemical scaffold (Deep et al., 2016).

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been studied for their structure-activity relationship and mode-of-action against tb .

Biochemical Pathways

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in various strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Pharmacokinetics

A compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring showed good microsomal stability (t 1/2 – human 83 min and mouse 63 min) .

Result of Action

Imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb .

Action Environment

The synthesis of imidazo[1,2-a]pyridine derivatives has been achieved via various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis , which may suggest that the compound’s action could be influenced by environmental conditions.

Propriétés

IUPAC Name |

6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O/c1-18-12-5-2-10(3-6-12)13-9-17-8-11(15)4-7-14(17)16-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRFCPMJULPVNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

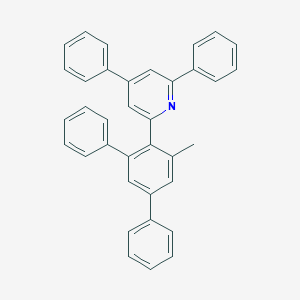

![(3Z)-3-[1-(1H-indol-3-yl)ethylidene]indole](/img/structure/B376789.png)

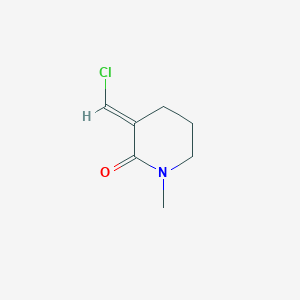

![N'-[(E)-[(E)-3-chloro-2-methylprop-2-enylidene]amino]benzenecarboximidamide](/img/structure/B376797.png)

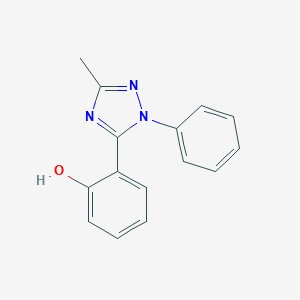

![Thiophen-2-ylmethylene-[1,2,4]triazol-4-yl-amine](/img/structure/B376798.png)

![1'-(2,4-dichlorobenzyl)-3',3'-dimethyl-3H-naphtho[2,1-b][1,4]oxazine-3-spiro-2'-indoline](/img/structure/B376805.png)

![4-[(2-Amino-4-methylphenyl)imino]-2,6-ditert-butyl-2,5-cyclohexadien-1-one](/img/structure/B376813.png)